trans-Latanoprost Acid

Overview

Description

trans-Latanoprost Acid (CAS: 1163135-96-3; molecular formula: C₂₃H₃₄O₅) is a prostaglandin analog and the active metabolite of trans-Latanoprost (CAS: 913258-34-1), a prodrug used in ophthalmology . Structurally, it features a trans configuration at the 5,6 double bond, distinguishing it from the cis isomer, Latanoprost Acid (CAS: 41639-83-2). This stereochemical difference influences its pharmacological activity and stability . As a prostaglandin F2α analog, it primarily targets the FP receptor to reduce intraocular pressure (IOP) in glaucoma treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Latanoprost Acid is synthesized through the alkaline hydrolysis of Latanoprost. The process involves the conversion of Latanoprost into its active acid form using an alkaline medium. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the complete conversion of the ester to the acid form .

Industrial Production Methods: In industrial settings, the preparation of this compound involves advanced chromatographic techniques to achieve high purity levels. Gravity chromatography is often employed to separate and purify the compound, ensuring a purity level of over 95% .

Chemical Reactions Analysis

Types of Reactions: trans-Latanoprost Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Scientific Research Applications

trans-Latanoprost Acid has multiple applications across various scientific disciplines:

Chemistry

- Reference Compound : It serves as a reference compound in studies focused on prostaglandin analogs and their derivatives, aiding in the development of new therapeutic agents.

Biology

- Cellular Signaling : The compound is investigated for its role in cellular signaling pathways, particularly those involved in inflammation and neuroprotection.

- Cell Viability Studies : In vitro studies indicate that at low concentrations (0.1 μM), it promotes cell viability and neurite outgrowth, while higher concentrations may induce apoptosis.

Medicine

- Therapeutic Use : The primary application remains in ophthalmology for treating glaucoma and ocular hypertension. Its efficacy has been demonstrated in numerous clinical trials showing significant reductions in IOP .

- Neuroprotective Effects : Emerging research suggests potential neuroprotective benefits beyond IOP control, indicating a slower progression of visual field loss in glaucoma patients treated with Latanoprost compared to other therapies .

Industry

- Ophthalmic Formulations : The compound is utilized in developing new drug delivery systems and formulations for ocular use, enhancing patient compliance due to its once-daily dosing regimen .

A summary of biological activities associated with this compound is presented below:

| Activity Type | Observations | Concentration Range |

|---|---|---|

| IOP Reduction | Significant decrease in IOP | 0.01% - 0.05% |

| Cell Viability | Increased viability; promotes neurite outgrowth | 0.1 μM |

| Apoptosis | Induced at higher concentrations | >0.1 μM |

| Neuroprotection | Reduced lactate accumulation | 0.01 - 0.1 μM |

| COX-2 Activity | Inhibition observed | 0.001 - 0.1 μM |

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Ocular Hypertension

A patient with refractory ocular hypertension was treated with Latanoprost after failing multiple therapies. The patient experienced a significant reduction in IOP from 30 mmHg to 15 mmHg within four weeks, demonstrating the compound's effectiveness.

Case Study 2: Neuroprotection in Glaucoma

A longitudinal study involving patients with glaucoma indicated that those treated with Latanoprost exhibited a slower progression of visual field loss compared to those on alternative therapies, suggesting potential neuroprotective benefits beyond mere IOP control.

Mechanism of Action

trans-Latanoprost Acid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway. The overall effect is a reduction in intraocular pressure, which is beneficial in the treatment of glaucoma and ocular hypertension .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences between trans-Latanoprost Acid and structurally related prostaglandin analogs:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1163135-96-3 | C₂₃H₃₄O₅ | 390.51 | 5,6-trans double bond; free carboxylic acid |

| Latanoprost Acid | 41639-83-2 | C₂₃H₃₄O₅ | 390.51 | 5,6-cis double bond; free carboxylic acid |

| trans-Latanoprost | 913258-34-1 | C₂₆H₄₀O₅ | 432.59 | 5,6-trans double bond; isopropyl ester |

| Carboprost | 35700-23-3 | C₂₁H₃₆O₅ | 368.50 | 15-methyl group; tromethamine salt |

| Bimatoprost Acid | 155206-00-1 | C₂₅H₃₇NO₄ | 415.56 | Amide linkage; unsaturated side chain |

Key Observations :

- Functional Groups: Unlike ester prodrugs (e.g., trans-Latanoprost), the free carboxylic acid in this compound enhances water solubility but may limit corneal permeability .

- Stability: this compound is less temperature-sensitive than its ester prodrug, which requires cold storage to prevent degradation .

Pharmacological and Clinical Profiles

This compound vs. Latanoprost Acid

- Receptor Binding: The cis configuration in Latanoprost Acid confers higher FP receptor affinity, resulting in superior IOP-lowering effects compared to the trans isomer .

- Clinical Use: Latanoprost Acid is the active form of Latanoprost (a first-line glaucoma drug), whereas this compound is primarily studied as a metabolite or impurity .

This compound vs. Carboprost

- Applications: Carboprost (CAS: 35700-23-3) is used for postpartum hemorrhage due to its uterotonic effects, unlike this compound’s ophthalmic focus .

- Structural Differences: Carboprost’s 15-methyl group enhances metabolic stability, extending its half-life compared to this compound .

This compound vs. Bimatoprost Acid

Biological Activity

trans-Latanoprost Acid (LA) is a potent prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity encompasses various mechanisms, including intraocular pressure (IOP) reduction, neuroprotection, and modulation of cellular signaling pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily acts as an agonist at the FP prostanoid receptor , leading to increased uveoscleral outflow of aqueous humor, which effectively lowers IOP. Studies have shown that LA enhances the activity of matrix metalloproteinase-9 (MMP-9), which plays a crucial role in extracellular matrix remodeling, thereby facilitating aqueous humor drainage .

In Vitro Studies

In vitro studies have demonstrated several key biological activities of this compound:

- Cell Viability and Apoptosis : At concentrations of 0.1 μM, LA significantly increases cell viability and promotes neurite outgrowth in human retinal cells. Conversely, higher concentrations can induce apoptosis in certain cell types, highlighting a concentration-dependent effect .

- Neuroprotective Effects : Latanoprost exhibits neuroprotective properties against ischemia-induced damage in retinal cells. It reduces lactate accumulation and LDH release during hypoxic conditions, suggesting its potential role in preventing neuronal cell death .

- Cytokine Modulation : LA has been shown to influence cyclooxygenase (COX-2) activity and nitric oxide synthase levels, which are critical in inflammatory responses and neuroprotection .

In Vivo Studies

In vivo experiments further elucidate the pharmacological effects of this compound:

- IOP Reduction : Topical administration of LA has been confirmed to lower IOP effectively in various animal models, including rabbits and dogs. The efficacy is often compared favorably against other glaucoma treatments .

- Ocular Safety : Clinical studies indicate that LA is well-tolerated with minimal adverse effects when administered topically. Long-term studies have shown no significant toxicity or carcinogenic potential associated with its use .

Comparative Efficacy

A meta-analysis comparing the efficacy of various prostaglandin analogs found that while latanoprost is effective, newer agents like bimatoprost may offer enhanced responsiveness. However, latanoprost remains a first-line treatment due to its established safety profile and efficacy in IOP reduction .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Ocular Hypertension : A patient with refractory ocular hypertension was treated with latanoprost after failing multiple therapies. The patient experienced a significant reduction in IOP from 30 mmHg to 15 mmHg within four weeks, demonstrating the compound's effectiveness .

- Neuroprotection in Glaucoma : A longitudinal study involving patients with glaucoma showed that those treated with latanoprost exhibited slower progression of visual field loss compared to those on alternative therapies, suggesting potential neuroprotective benefits beyond IOP control .

Summary Table of Biological Activities

| Activity Type | Observations | Concentration Range |

|---|---|---|

| IOP Reduction | Significant decrease in IOP | 0.01% - 0.05% |

| Cell Viability | Increased viability; promotes neurite outgrowth | 0.1 μM |

| Apoptosis | Induced at higher concentrations | >0.1 μM |

| Neuroprotection | Reduced lactate accumulation | 0.01 - 0.1 μM |

| COX-2 Activity | Inhibition observed | 0.001 - 0.1 μM |

Properties

IUPAC Name |

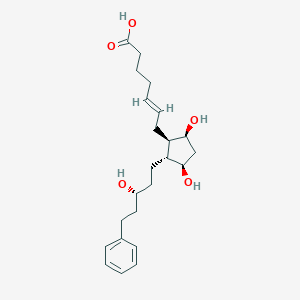

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-MIDWJBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.